molecular formula C11H6Cl2N2S B2982498 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 730951-49-2

2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B2982498
CAS No.: 730951-49-2
M. Wt: 269.14
InChI Key: CFZAJQGVLUIXOI-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic organic compound that features a thiazole ring substituted with a 2,4-dichlorophenyl group and an acetonitrile group. Thiazole rings are known for their aromaticity and are found in various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 2,4-dichlorophenylacetonitrile with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, leading to the formation of the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of dyes and biocides.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile is unique due to the presence of both the 2,4-dichlorophenyl and acetonitrile groups, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2S/c12-7-1-2-8(9(13)5-7)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZAJQGVLUIXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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